Ruthenium(III) chloride trihydrate (RuCl3·3H2O) is the foundational precursor for both homogeneous organometallic catalysts and heterogeneous ruthenium-based materials . Unlike its inert anhydrous counterpart, the trihydrate form features a highly labile coordination sphere and complete solubility in water and polar organic solvents . This distinct processability makes it the primary procurement choice for synthesizing olefin metathesis catalysts, manufacturing dimensionally stable anodes (DSAs), and formulating low-temperature decomposition inks for ruthenium dioxide (RuO2) supercapacitor electrodes [1].
Attempting to substitute Ruthenium(III) chloride trihydrate with anhydrous Ruthenium(III) chloride results in immediate process failure in liquid-phase workflows . The anhydrous β-RuCl3 exhibits a polymeric, covalently linked crystal structure that renders it practically insoluble in water, alcohols, and common organic solvents, effectively blocking its use in wet impregnation and coordination complex synthesis . Consequently, buyers must specifically procure the trihydrate form to ensure the necessary solvation and ligand exchange kinetics required for downstream catalytic and electrochemical applications.
The trihydrate form of RuCl3 provides complete solubility in water and short-chain alcohols, whereas the anhydrous form is entirely insoluble . This stark contrast dictates material selection for any liquid-phase process, as the trihydrate readily undergoes ligand exchange in ethanol to form critical intermediates like RuCl2(PPh3)3, while the anhydrous form remains unreactive .
| Evidence Dimension | Solubility in water and ethanol at 25 °C |
| Target Compound Data | Highly soluble (forms concentrated red-brown aqueous solutions) |
| Comparator Or Baseline | Anhydrous RuCl3 (Insoluble, ~0 g/L) |
| Quantified Difference | Absolute difference (soluble vs. completely insoluble) |
| Conditions | Standard ambient temperature and pressure in aqueous/alcoholic media |
Complete solubility is a non-negotiable requirement for synthesizing homogeneous catalysts and formulating wet-impregnation solutions for heterogeneous catalyst supports.
RuCl3·3H2O decomposes to phase-pure ruthenium dioxide (RuO2) at approximately 290–300 °C in an oxidative atmosphere [1]. In contrast, bulk calcination or the use of highly stable organometallic precursors often requires significantly higher temperatures (>500 °C) that cause severe nanoparticle agglomeration. This low conversion temperature prevents the sintering of RuO2 nanoparticles, preserving a highly porous nanostructure [1].
| Evidence Dimension | Temperature required for complete conversion to phase-pure RuO2 |
| Target Compound Data | ~290–300 °C |
| Comparator Or Baseline | Bulk calcination / alternative precursors (>500 °C) |
| Quantified Difference | ~200 °C reduction in thermal processing temperature |
| Conditions | Spray pyrolysis or thermal decomposition in an oxidative atmosphere |
Lower calcination temperatures directly prevent nanoparticle agglomeration, maximizing the electrochemically active surface area critical for supercapacitors and PEM electrolyzers.
RuO2 electrocatalysts synthesized via the wet-chemical reduction and low-temperature calcination of RuCl3·3H2O exhibit a vastly superior electrochemically active surface area (ECSA) compared to commercial bulk RuO2 [1]. The trihydrate's compatibility with aqueous templating allows for precise nanostructural control, yielding ECSAs that translate to significantly higher turnover frequencies for the oxygen evolution reaction (OER) [1].
| Evidence Dimension | Electrochemically Active Surface Area (ECSA) of resulting RuO2 |
| Target Compound Data | 115.7 cm2 (for RuCl3·3H2O-derived nanostructured RuO2) |
| Comparator Or Baseline | Commercial bulk RuO2 (39.4 cm2) |
| Quantified Difference | 2.9x greater ECSA |
| Conditions | Acidic oxygen evolution reaction (OER) evaluation in 0.5 M H2SO4 |
A higher ECSA exponentially increases the efficiency and cost-effectiveness of ruthenium-based anodes in commercial water electrolysis systems.
Because of its complete solubility in ethanol and water, RuCl3·3H2O is the mandatory starting material for synthesizing primary coordination complexes such as RuCl2(PPh3)3, which are subsequently used to manufacture Grubbs metathesis catalysts and Ru-BINAP asymmetric hydrogenation catalysts .
The compound is utilized globally in the formulation of aqueous and alcoholic precursor inks for coating titanium meshes with RuO2/TiO2 mixtures, an essential component for industrial chlor-alkali production and electrochemical water treatment[1].
RuCl3·3H2O is the ideal precursor for spray pyrolysis or sol-gel deposition of porous RuO2 thin films. Its ability to decompose fully at ~290–300 °C maximizes specific capacitance by avoiding the high-temperature sintering that degrades surface area [1].
Chosen for wet-impregnation and low-temperature thermal decomposition workflows to produce high-ECSA, nanostructured RuO2 oxygen evolution reaction (OER) electrocatalysts that outperform commercial bulk RuO2 alternatives [2].
Corrosive